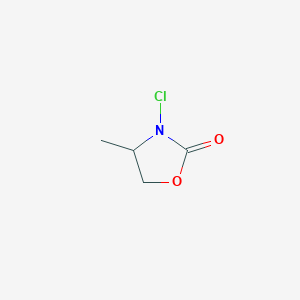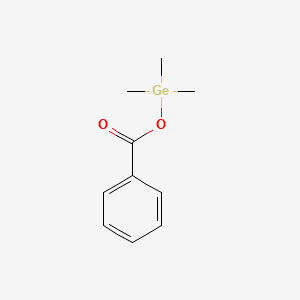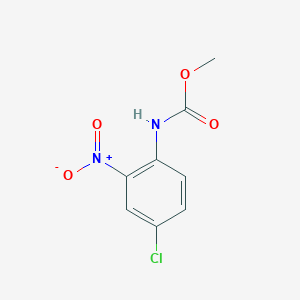
(2-Ethylbutylideneamino)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylbutylideneamino)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethylbutylidene group attached to the amino group of urea
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbutylideneamino)urea typically involves the reaction of 2-ethylbutylideneamine with urea. One common method is the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of 2-ethylbutylideneamine with potassium isocyanate in water can yield this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable and environmentally friendly processes. One such method is the catalyst-free synthesis in water, which avoids the use of organic solvents and promotes high chemical purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylbutylideneamino)urea can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen or hydrides.
Substitution: Substitution reactions can occur with halides or other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Nickel hydroxide (Ni(OH)₂) as a catalyst.
Reduction: Hydrogen gas or sodium borohydride.
Substitution: Halides or other nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted urea derivatives.
Applications De Recherche Scientifique
(2-Ethylbutylideneamino)urea has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Ethylbutylideneamino)urea involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. In biological systems, it can act as a protein denaturant by disrupting hydrogen bonds and stabilizing nonpolar interactions . This leads to the unfolding of protein structures and alteration of their functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea: A simple diamide of carbonic acid with two amino groups attached to a carbonyl group.
Thiourea: Similar to urea but with a sulfur atom replacing one of the oxygen atoms.
Hydroxycarbamide: A hydroxylated derivative of urea.
Uniqueness
(2-Ethylbutylideneamino)urea is unique due to the presence of the ethylbutylidene group, which imparts distinct chemical and physical properties. This structural variation allows for specific interactions and applications that are not possible with simpler urea derivatives.
Propriétés
Numéro CAS |
33861-38-0 |
|---|---|
Formule moléculaire |
C7H15N3O |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(2-ethylbutylideneamino)urea |
InChI |
InChI=1S/C7H15N3O/c1-3-6(4-2)5-9-10-7(8)11/h5-6H,3-4H2,1-2H3,(H3,8,10,11) |
Clé InChI |
NKNWKZRTEZPNSM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)

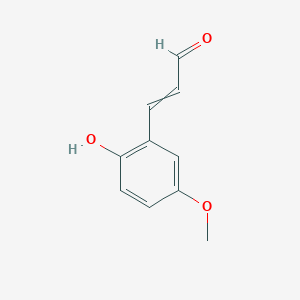
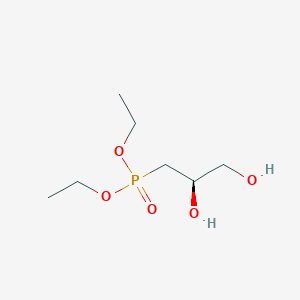
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
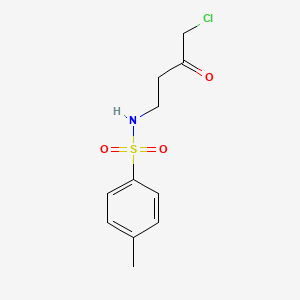
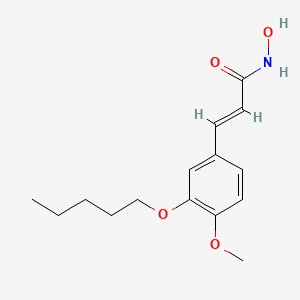
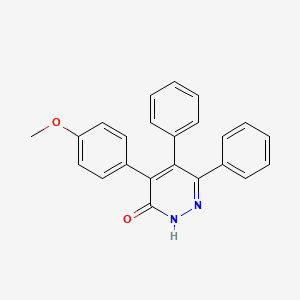
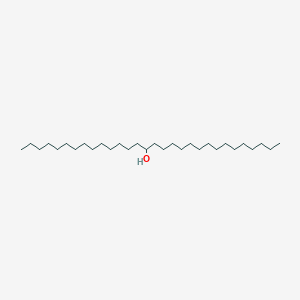
![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
